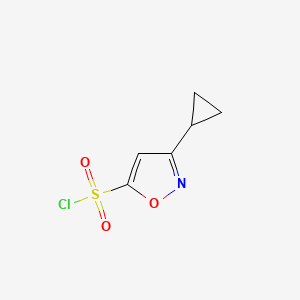

3-cyclopropyl-1,2-oxazole-5-sulfonylchloride

Description

Properties

IUPAC Name |

3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c7-12(9,10)6-3-5(8-11-6)4-1-2-4/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBGTKYWJCIGHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-cyclopropyl-1,2-oxazole-5-sulfonylchloride typically involves the reaction of cyclopropylamine with oxalyl chloride to form the corresponding oxazole derivative. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

3-cyclopropyl-1,2-oxazole-5-sulfonylchloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction: The oxazole ring can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different oxazole derivatives.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis Overview

The synthesis of 3-cyclopropyl-1,2-oxazole-5-sulfonylchloride typically involves the reaction of cyclopropyl-substituted oxazole derivatives with chlorosulfonic acid or other sulfonylating agents under controlled conditions to yield the sulfonyl chloride derivative. This process allows for the introduction of the sulfonyl group while maintaining the integrity of the oxazole ring.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.5 |

| A549 (Lung Cancer) | 0.8 |

| HeLa (Cervical Cancer) | 0.6 |

These results suggest that the compound induces apoptosis in cancer cells through mechanisms such as DNA synthesis inhibition and microtubule disruption, similar to other known anticancer agents .

Enzyme Inhibition

The sulfonyl chloride group in this compound allows it to act as an irreversible inhibitor of various enzymes, particularly serine proteases. Studies have shown that it forms covalent bonds with active site residues, leading to significant reductions in enzyme activity:

| Enzyme | Inhibition Type | Effectiveness |

|---|---|---|

| Trypsin | Irreversible | High |

| Chymotrypsin | Irreversible | Moderate |

This property positions this compound as a potential lead compound for developing novel enzyme inhibitors.

Combination Therapy

Due to its unique mechanism of action and low toxicity profile in preliminary studies, this compound is being explored for use in combination therapies alongside existing anticancer drugs. The synergistic effects observed when combined with agents like doxorubicin suggest enhanced efficacy against resistant cancer cell lines .

Targeted Drug Delivery

The structural characteristics of this compound make it suitable for targeted drug delivery systems. Its ability to selectively interact with tumor microenvironments can be harnessed to improve the delivery and efficacy of chemotherapeutic agents directly at tumor sites.

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound:

- Study on Anticancer Activity : A recent investigation demonstrated that this compound significantly inhibited growth in multiple cancer cell lines while showing low toxicity towards normal cells .

- Enzyme Inhibition Study : Research highlighted its ability to inhibit serine proteases effectively, suggesting potential applications in treating diseases where these enzymes play a critical role.

- Combination Therapy Trials : Ongoing clinical trials are assessing the effectiveness of this compound when used in conjunction with standard chemotherapy regimens for leukemia and lymphoma patients.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1,2-oxazole-5-sulfonylchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . The oxazole ring can also interact with various biological targets, modulating their function and activity .

Comparison with Similar Compounds

4-Chloro-3-Cyclopropyl-1,2-Oxazole-5-Sulfonyl Chloride

- Structural Differences : This analog (CID: 122163905) introduces an additional chlorine substituent at the 4-position of the oxazole ring.

- Applications : Likely used in cross-coupling reactions or as a sulfonating agent in drug discovery.

- Data Comparison :

| Property | 3-Cyclopropyl-1,2-oxazole-5-sulfonylchloride | 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride |

|---|---|---|

| Molecular Formula | C₆H₅Cl₂NO₃S | C₆H₅Cl₂NO₃S |

| Substituents | Cyclopropyl, sulfonyl chloride | Cyclopropyl, Cl (position 4), sulfonyl chloride |

| Reactivity | Moderate electrophilicity | Enhanced electrophilicity due to Cl |

2-Chloro-3-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Pyridine

- Structural Differences : Replaces the oxazole ring with a 1,2,4-oxadiazole and introduces a pyridine ring.

- Applications : Used as a building block in medicinal chemistry for kinase inhibitors or antimicrobial agents.

- Data Comparison :

| Property | This compound | 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine |

|---|---|---|

| Molecular Formula | C₆H₅Cl₂NO₃S | C₁₀H₈ClN₃O |

| Key Functional Groups | Sulfonyl chloride | Oxadiazole, pyridine, Cl |

| Biological Relevance | Limited data | High (e.g., kinase inhibition) |

3-Cyclopropyl-1,2,4-Oxadiazole-5-Methanol

- Structural Differences: Substitutes sulfonyl chloride with a methanol group and replaces oxazole with 1,2,4-oxadiazole.

- Impact on Reactivity: The methanol group increases polarity and solubility in aqueous media but reduces electrophilicity.

- Applications: Potential use in prodrug design or as a linker in bioconjugation.

- Data Comparison :

| Property | This compound | 3-Cyclopropyl-1,2,4-oxadiazole-5-methanol |

|---|---|---|

| Molecular Formula | C₆H₅Cl₂NO₃S | C₆H₇N₃O₂ |

| Key Functional Groups | Sulfonyl chloride | Oxadiazole, methanol |

| Solubility | Low (non-polar solvents) | Moderate (polar solvents) |

1-(Azetidin-3-yl)-4-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Pyrrolidin-2-one Hydrochloride

- Structural Differences: Incorporates a pyrrolidinone scaffold and azetidine ring instead of oxazole.

- Impact on Reactivity: The lactam (pyrrolidinone) enhances hydrogen-bonding capacity, favoring interactions with biological targets.

- Applications : Investigated for CNS-targeted therapies due to blood-brain barrier permeability.

- Data Comparison :

| Property | This compound | 1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one HCl |

|---|---|---|

| Molecular Formula | C₆H₅Cl₂NO₃S | C₁₃H₁₇ClN₄O₂ |

| Key Functional Groups | Sulfonyl chloride | Oxadiazole, lactam, azetidine |

| Biological Activity | Synthetic intermediate | Potential neuropharmacological agent |

Source : Synthesis and applications from .

Biological Activity

3-Cyclopropyl-1,2-oxazole-5-sulfonylchloride is a chemical compound characterized by its unique structure, which includes a cyclopropyl group and a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the sulfonyl chloride group makes it highly reactive towards nucleophiles, which is crucial for its biological activity. The cyclopropyl moiety is known to enhance metabolic stability and bioavailability in drug candidates.

The biological activity of this compound primarily involves its interaction with various biological targets through covalent bonding. The sulfonyl chloride can react with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. This mechanism has been utilized in studies focusing on enzyme inhibition and cancer therapy.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, a series of 1,3-oxazole sulfonamides were evaluated for their ability to inhibit cancer cell growth across different human tumor cell lines. These compounds exhibited significant growth inhibition with GI50 values in the low micromolar range (Table 1) .

| Compound | Mean GI50 (nM) | Cell Line Type |

|---|---|---|

| 1 | 44.7 | Leukemia |

| 2 | 48.8 | Leukemia |

| 3 | 31.76 | Various |

The incorporation of a cyclopropyl ring has been associated with enhanced selectivity and potency against specific cancer types, particularly leukemia .

Enzyme Inhibition

The sulfonyl chloride functionality allows for the exploration of enzyme inhibition mechanisms. A study on related compounds demonstrated that they could effectively inhibit tubulin polymerization by binding to colchicine sites on microtubules . This interaction is crucial for disrupting cancer cell division.

Case Studies

In one notable case study, researchers synthesized a series of novel oxazole derivatives, including those with cyclopropyl groups, and tested their efficacy against various cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis in cancer cells through mitochondrial pathways .

Another study focused on the reactivity of sulfonyl chlorides in biological contexts. The findings suggested that these compounds could be used as tools for studying protein modifications and enzyme interactions, providing insights into their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.